2-Ethynyl-1-benzofuran

Description

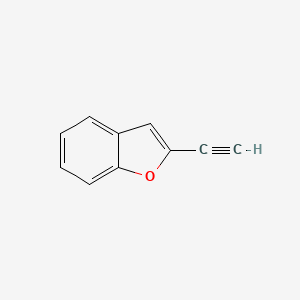

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJXCBVOHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549990 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39165-03-2 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-Ethynyl-1-benzofuran

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-benzofuran via Sonogashira Coupling

This guide provides a comprehensive overview of the synthesis of 2-ethynyl-1-benzofuran from 2-iodobenzofuran, focusing on the Sonogashira cross-coupling reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, a field-proven experimental protocol, and critical insights into process optimization and characterization.

Benzofuran derivatives are core structural motifs in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The introduction of an ethynyl group at the 2-position creates a versatile chemical handle, 2-ethynyl-1-benzofuran, which serves as a pivotal building block for constructing more complex molecular architectures through subsequent reactions like click chemistry, further cross-couplings, and cyclizations.[1][2]

The most reliable and widely adopted method for forging the C(sp²)-C(sp) bond required for this synthesis is the Sonogashira cross-coupling reaction.[1] This palladium- and copper-co-catalyzed reaction offers mild conditions and broad functional group tolerance, making it indispensable in modern organic synthesis.[3]

Mechanistic Deep Dive: The Sonogashira Coupling

The Sonogashira reaction's efficacy stems from the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] While the mechanism is complex and still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[6]

The Core Components:

-

Palladium Catalyst: The linchpin of the reaction. A Pd(0) species is the active catalyst. Common precursors like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are reduced in situ to generate the active Pd(0) complex.[3][5]

-

Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), it significantly accelerates the reaction. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the key transmetalation step.[3][7]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[4][8]

-

Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) stabilize the palladium center, modulate its reactivity, and prevent the precipitation of palladium black.[5]

The Catalytic Cycles:

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-iodobenzofuran substrate, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[3][5]

-

Transmetalation: The Pd(II) complex reacts with the copper(I) acetylide generated in the copper cycle. The acetylide group is transferred from copper to palladium, displacing the halide and forming a new Pd(II)-alkynyl complex.[5]

-

Reductive Elimination: The desired product, 2-ethynyl-1-benzofuran, is eliminated from the palladium complex, which is simultaneously reduced back to the active Pd(0) state, thus completing the cycle.[3]

-

-

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[5]

-

Deprotonation: The amine base removes the acidic terminal alkyne proton, facilitated by the copper coordination, to form the crucial copper(I) acetylide intermediate.[7] This species then enters the palladium cycle for the transmetalation step.

-

Copper-Free Variant: To avoid the primary side reaction—oxidative homocoupling of the alkyne (Glaser coupling)—copper-free Sonogashira protocols have been developed.[3][9] In these systems, the base is believed to deprotonate the alkyne directly at the palladium center after its coordination, albeit typically requiring higher temperatures or more reactive substrates.[5][10]

Field-Proven Experimental Protocol

This protocol details the synthesis using trimethylsilylacetylene (TMSA) as a safe and practical surrogate for acetylene gas, followed by a straightforward deprotection step.

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Iodobenzofuran | C₈H₅IO | 244.03 | 1.00 g | 4.10 | Aryl halide substrate |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 144 mg | 0.205 (5%) | Palladium pre-catalyst |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 39 mg | 0.205 (5%) | Co-catalyst |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 0.70 mL (0.49 g) | 5.00 | Alkyne source (protected) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.30 mL (1.66 g) | 16.4 | Base |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - | Solvent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.13 g | 8.20 | Deprotection base |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - | Deprotection solvent |

Part A: Sonogashira Coupling of 2-Iodobenzofuran with TMSA

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzofuran (1.00 g, 4.10 mmol), PdCl₂(PPh₃)₂ (144 mg, 0.205 mmol), and CuI (39 mg, 0.205 mmol).

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the Pd(0) species and to suppress the undesirable Glaser-Hay homocoupling of the alkyne.[11] Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle.

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (20 mL) via syringe, followed by triethylamine (2.30 mL, 16.4 mmol).

-

Causality: Anhydrous solvents are essential for reproducibility. TEA acts as both the base and a co-solvent. A slight excess ensures complete deprotonation of the alkyne.

-

-

Alkyne Introduction: Add trimethylsilylacetylene (0.70 mL, 5.00 mmol) dropwise via syringe.

-

Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Causality: The coupling of aryl iodides is typically facile and proceeds efficiently at room temperature.[3] Monitoring ensures the reaction is driven to completion without unnecessary heating, which could promote side reactions.

-

-

Work-up and Isolation: Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues and salts. Wash the filtrate with saturated aq. NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

-

Causality: The aqueous ammonia wash helps to remove the copper co-catalyst by forming a soluble copper-ammonia complex.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product, 2-(trimethylsilylethynyl)benzofuran, by flash column chromatography on silica gel (eluting with hexanes) to yield a colorless oil.

Part B: Deprotection to 2-Ethynyl-1-benzofuran

-

Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)benzofuran from Part A in methanol (20 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (1.13 g, 8.20 mmol) to the solution.

-

Reaction Execution: Stir the suspension vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Causality: K₂CO₃ in methanol is a mild and effective system for cleaving the silicon-carbon bond, regenerating the terminal alkyne.

-

-

Work-up and Purification: Once the reaction is complete, remove the methanol under reduced pressure. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully to yield the final product, 2-ethynyl-1-benzofuran. Further purification by chromatography may be performed if necessary.

Characterization and Data Analysis

The structural identity and purity of the synthesized 2-ethynyl-1-benzofuran must be confirmed through standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2-Ethynyl-1-benzofuran

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Benzofuran H-3 | ~6.9 - 7.2 ppm (singlet)[12] |

| Benzofuran H-4, H-5, H-6, H-7 | ~7.2 - 7.6 ppm (multiplet)[12] | |

| Ethynyl H (≡C-H) | ~3.2 - 3.5 ppm (singlet) | |

| ¹³C NMR | Benzofuran C (aromatic) | ~110 - 155 ppm |

| Alkyne C (C≡C-H) | ~80 - 85 ppm | |

| Alkyne C (Ar-C ≡C) | ~75 - 80 ppm | |

| IR | ≡C-H stretch | ~3300 cm⁻¹ (sharp, strong)[13] |

| C≡C stretch | ~2110 cm⁻¹ (weak to medium)[13] | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 142.04 |

Note: Exact chemical shifts can vary based on the solvent used for NMR analysis.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficient base. | 1. Use fresh catalyst or pre-catalyst. Ensure a thoroughly deoxygenated system.[14]2. Use freshly distilled, anhydrous solvents.3. Ensure at least 2 equivalents of amine base are used. |

| Glaser Homocoupling Product | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or sparging with N₂/Ar).2. Consider a copper-free protocol.[9] |

| Stalled Reaction | 1. Low reactivity of substrate (less common for iodides).2. Catalyst deactivation. | 1. Gentle heating (40-50 °C) may be required.[3]2. Increase catalyst loading slightly or add a fresh portion of catalyst. |

| Incomplete Deprotection | 1. Insufficient base or reaction time.2. Low quality K₂CO₃. | 1. Increase reaction time or add more K₂CO₃.2. Use freshly purchased or properly stored base. Alternatively, use TBAF in THF for a faster reaction. |

Conclusion

The Sonogashira coupling is a powerful and highly reliable method for the synthesis of 2-ethynyl-1-benzofuran from 2-iodobenzofuran. By understanding the underlying catalytic cycles and paying close attention to experimental parameters—particularly maintaining an inert atmosphere—researchers can consistently achieve high yields of this valuable synthetic intermediate. The use of a protected alkyne like TMSA followed by a simple deprotection step provides a safe, scalable, and efficient workflow suitable for a wide range of applications in medicinal chemistry and materials science.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Trofimov, A., Gevorgyan, V. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1). [Link]

-

Koehler, K., et al. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(13), 3044-3052. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Eckel, O., et al. (2001). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 3(22), 3563–3565. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. [Link]

-

Planas, O., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 2(1), 34–43. [Link]

-

Di Iacovo, F. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

-

Liang, Y., et al. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Chinese Journal of Chemistry, 29(1), 161-165. [Link]

-

ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

-

KAUST Repository. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

University of Arizona. (2009). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]

-

Doan, N., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-14. [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

-

Cera, G., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(5), 2887–2891. [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

ResearchGate. (n.d.). Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides. [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(25), 9135–9138. [Link]

-

Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24939–24969. [Link]

-

Sreekanth, T., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 83–92. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

-

ResearchGate. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

Fellner, M., et al. (2017). Structural, Spectroscopic, and Computational Insights from Canavanine-Bound and Two Catalytically Compromised Variants of the Ethylene-Forming Enzyme. Biochemistry, 56(2), 304-317. [Link]

-

Al-Majid, A. M., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(3), M1447. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. [Link]

-

Singh, S. K., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Evolution and Physico-Chemical Letters, 12(5), 280-291. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. DSpace [repository.kaust.edu.sa]

A Technical Guide to the Spectral Analysis of 2-Ethynyl-1-Benzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. The introduction of an ethynyl group at the 2-position of the benzofuran ring system creates a molecule with enhanced synthetic versatility, opening avenues for the construction of more complex molecular architectures through reactions such as "click" chemistry and Sonogashira coupling. A thorough understanding of the spectral characteristics of 2-ethynyl-1-benzofuran is paramount for its unambiguous identification and for quality control in its synthesis and subsequent applications.

Molecular Structure and Predicted Spectral Features

The structure of 2-ethynyl-1-benzofuran, with its constituent benzofuran ring and terminal alkyne, dictates its unique spectral fingerprint. The following sections will detail the predicted NMR, IR, and MS data, drawing parallels with known spectral data of related compounds.

Caption: Molecular Structure of 2-Ethynyl-1-benzofuran with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-ethynyl-1-benzofuran are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-ethynyl-1-benzofuran is expected to exhibit distinct signals for the aromatic protons of the benzofuran ring and a characteristic signal for the acetylenic proton. The chemical shifts of the benzofuran protons are influenced by the electron-withdrawing nature of the ethynyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 | 7.60 - 7.70 | d | ~8.0 | Deshielded due to proximity to the electronegative oxygen atom. |

| H4 | 7.50 - 7.60 | d | ~8.0 | Typical aromatic proton chemical shift. |

| H5 | 7.25 - 7.35 | t | ~7.5 | Typical aromatic proton chemical shift. |

| H6 | 7.20 - 7.30 | t | ~7.5 | Typical aromatic proton chemical shift. |

| H3 | 6.80 - 6.90 | s | - | The proton on the furan ring, influenced by the adjacent ethynyl group. |

| Hβ | 3.10 - 3.20 | s | - | Characteristic chemical shift for a terminal alkyne proton.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The sp-hybridized carbons of the ethynyl group will show characteristic resonances.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145.0 - 150.0 | Carbon attached to the ethynyl group and the furan oxygen. |

| C7a | 154.0 - 156.0 | Bridgehead carbon adjacent to the oxygen atom. |

| C3a | 128.0 - 130.0 | Bridgehead carbon. |

| C4 | 123.0 - 125.0 | Aromatic carbon. |

| C5 | 124.0 - 126.0 | Aromatic carbon. |

| C6 | 121.0 - 123.0 | Aromatic carbon. |

| C7 | 111.0 - 113.0 | Aromatic carbon. |

| C3 | 108.0 - 110.0 | Carbon in the furan ring. |

| Cα | 85.0 - 90.0 | Acetylenic carbon attached to the benzofuran ring. |

| Cβ | 75.0 - 80.0 | Terminal acetylenic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-ethynyl-1-benzofuran will be characterized by the vibrational modes of the aromatic ring, the ether linkage, and the terminal alkyne.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ≡C-H | 3300 - 3250 | Strong, Sharp | C-H stretch of the terminal alkyne.[3] |

| C-H (aromatic) | 3100 - 3000 | Medium | C-H stretch of the benzofuran ring. |

| C≡C | 2150 - 2100 | Medium to Weak | C≡C stretch of the terminal alkyne.[3] |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong | C=C stretching vibrations within the benzofuran ring. |

| C-O-C | 1250 - 1050 | Strong | Asymmetric and symmetric C-O-C stretching of the furan ether. |

| C-H (out-of-plane) | 900 - 675 | Strong | C-H bending vibrations of the substituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For 2-ethynyl-1-benzofuran (C₁₀H₆O), the expected molecular weight is approximately 142.04 g/mol .

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation is likely to proceed through pathways that stabilize the resulting ions.

Caption: Predicted major fragmentation pathways for 2-ethynyl-1-benzofuran in EI-MS.

-

m/z 142 (M⁺): The molecular ion peak, which should be relatively intense.

-

m/z 141 ([M-H]⁺): Loss of the acidic acetylenic hydrogen atom.

-

m/z 114 ([M-CO]⁺˙): A common fragmentation pathway for benzofurans, involving the loss of a carbon monoxide molecule.

-

m/z 113 ([C₉H₅]⁺): Subsequent loss of a hydrogen radical from the m/z 114 fragment.

-

m/z 76 ([C₆H₄]⁺˙): Formation of a benzyne radical cation, a common fragment in aromatic compounds.

Experimental Protocols

To obtain the spectral data for 2-ethynyl-1-benzofuran, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra at room temperature using standard pulse sequences.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film on a salt plate (if the compound is a liquid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

Caption: General experimental workflow for the synthesis and spectral characterization of 2-ethynyl-1-benzofuran.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-ethynyl-1-benzofuran. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the identification and characterization of this important synthetic building block. The detailed analysis of the expected NMR, IR, and MS data serves as a foundational reference for those working in the fields of medicinal chemistry, drug development, and materials science, facilitating the advancement of research involving the versatile benzofuran scaffold.

References

- Synthesis and characterization of new benzofurans. (2024). AIP Conference Proceedings.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(3), M1657.

- Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. (2024). International Journal of Pharmaceutical Sciences and Research.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv

- SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. (2012).

- A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene. (2025). BenchChem.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). International Journal of Molecular Sciences, 25(4), 1999.

- Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts.

-

Benzofuran. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

2-Ethylbenzofuran. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

2-Vinylbenzofuran. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Significance of 2-Ethynyl-1-benzofuran

Abstract

The benzofuran nucleus is a cornerstone of numerous natural products and pharmacologically active compounds, driving continuous innovation in synthetic methodology.[1][2] Among its myriad derivatives, 2-ethynyl-1-benzofuran stands out not for its direct biological activity, but as a supremely versatile building block in medicinal chemistry and materials science. Its terminal alkyne functionality serves as a reactive handle for a host of powerful transformations, including click chemistry and further cross-coupling reactions. This guide provides an in-depth examination of the historical development and modern synthetic strategies for accessing this pivotal intermediate. We will explore the causality behind preferred synthetic routes, provide detailed, field-tested protocols, and elucidate the mechanistic underpinnings that ensure success.

Historical Context: The Rise of the Benzofuran Scaffold

The story of benzofuran chemistry begins in the late 19th century. While the parent heterocycle, furan, was isolated from pinewood, the fused benzo-variant, benzofuran (historically known as coumarone), was first synthesized by Perkin from coumarin.[2] Early methods were often harsh and limited in scope. The true potential of the benzofuran scaffold in drug discovery only began to be realized with the advent of modern synthetic chemistry, particularly the development of transition-metal-catalyzed cross-coupling reactions. These methodologies revolutionized the ability to construct the benzofuran core and functionalize it with precision, paving the way for the synthesis of complex molecules like 2-ethynyl-1-benzofuran.

The Enabling Technology: Palladium-Catalyzed Sonogashira Coupling

The most direct and widely adopted strategy for installing a terminal ethynyl group at the C-2 position of a benzofuran is the Sonogashira cross-coupling reaction.[3][4] This powerful C-C bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The discovery and development of this reaction was a paradigm shift, allowing for the direct and efficient synthesis of aryl alkynes.

Mechanistic Rationale and Causality

The synthesis of 2-ethynyl-1-benzofuran via this method typically starts from a 2-halo-1-benzofuran (iodide or bromide being most reactive) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).

-

Why Palladium? The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is central to the reaction. It undergoes a catalytic cycle involving oxidative addition into the C-X bond of the 2-halobenzofuran, forming a Pd(II) intermediate.

-

Role of the Copper(I) Co-catalyst: The copper salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself.[4]

-

The Transmetalation Step: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a key step called transmetalation.

-

The Necessity of a Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also to neutralize the hydrogen halide (HX) produced during the reaction, preventing side reactions and catalyst deactivation.

-

Why a Protected Alkyne? Using a protected alkyne like TMSA prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under Sonogashira conditions. The silyl group is easily removed in a subsequent step.

Experimental Protocol: Sonogashira Approach

This protocol is a self-validating system, designed for robustness and reproducibility.

Step 1: Sonogashira Coupling of 2-Iodobenzofuran with TMS-Acetylene

-

To a dry, argon-flushed Schlenk flask, add 2-iodo-1-benzofuran (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (v/v 2:1).

-

Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product (2-(trimethylsilylethynyl)-1-benzofuran) by column chromatography on silica gel.

Step 2: Desilylation to Yield 2-Ethynyl-1-benzofuran

-

Dissolve the purified 2-(trimethylsilylethynyl)-1-benzofuran in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equiv), or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 equiv).

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate carefully (the product can be volatile) to yield pure 2-ethynyl-1-benzofuran.

| Parameter | Specification | Rationale |

| Starting Material | 2-Iodo-1-benzofuran | Iodoarenes are more reactive than bromoarenes in oxidative addition. |

| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI | Balances reaction efficiency with cost and ease of purification. |

| Solvent | Anhydrous, degassed amine or THF/amine | Prevents catalyst deactivation by oxygen and side reactions with water. |

| Temperature | 25-50 °C | Mild conditions preserve the sensitive alkyne and benzofuran moieties. |

| Deprotection Agent | K₂CO₃ in MeOH or TBAF | Mild and selective for removing the TMS group without affecting the alkyne. |

Alternative Strategy: Intramolecular Cyclization

An equally powerful and convergent approach to substituted benzofurans involves the intramolecular cyclization of o-alkynylphenol precursors.[5][6][7] This method builds the furan ring onto a pre-functionalized benzene core. The synthesis of the target molecule via this route would involve preparing 2-(phenylethynyl)phenol and then performing a cyclization. While this specific example leads to a 2-phenylbenzofuran, the strategy is broadly applicable and highlights a different bond-forming logic. Gold- and platinum-catalyzed cyclizations are particularly prevalent.[8][9]

Workflow and Mechanistic Considerations

The general workflow involves two key transformations: first, the synthesis of an o-alkynylphenol, and second, its subsequent cyclization.

-

Precursor Synthesis: The o-alkynylphenol intermediate is itself typically synthesized via a Sonogashira coupling of an o-halophenol with a terminal alkyne.

-

Cyclization Step: The cyclization is an intramolecular hydroalkoxylation (5-endo-dig cyclization). The phenolic oxygen acts as an internal nucleophile, attacking the alkyne. This process is often promoted by transition metals (Au, Pt, Pd, Cu) or strong bases.[4][6] Gold catalysts are particularly effective due to their high carbophilicity, which activates the alkyne towards nucleophilic attack.

Experimental Protocol: Intramolecular Cyclization Approach

This protocol outlines the synthesis of a generic 2-substituted benzofuran to illustrate the methodology.

Step 1: Synthesis of the o-Alkynylphenol Precursor

-

Follow the Sonogashira coupling protocol described in Section 2.2, using o-iodophenol (1.0 equiv) and the desired terminal alkyne (e.g., phenylacetylene, 1.1 equiv).

-

After workup, purify the resulting o-(alkynyl)phenol intermediate by column chromatography.

Step 2: Gold-Catalyzed Intramolecular Cyclization

-

In a vial, dissolve the o-(alkynyl)phenol (1.0 equiv) in an anhydrous solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

-

Add a gold(I) catalyst, for example, [Ph₃PAuCl] (0.02 equiv) in combination with a silver co-catalyst like AgOTf (0.02 equiv) to generate the active cationic gold species in situ.[5]

-

Stir the reaction at room temperature. Monitor the reaction by TLC. The cyclization is often rapid (30 min to 2 hours).

-

Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate to obtain the 2-substituted benzofuran product.

| Parameter | Specification | Rationale |

| Precursor | o-Alkynylphenol | Positions the nucleophile (OH) and electrophile (alkyne) for cyclization. |

| Catalyst | Cationic Gold(I) or Platinum(II) | Highly carbophilic metals that efficiently activate the alkyne for attack. |

| Solvent | Anhydrous, non-coordinating (e.g., DCM) | Ensures catalyst activity and prevents unwanted side reactions. |

| Temperature | 25 °C (Room Temperature) | The high efficiency of the catalyst allows for very mild reaction conditions. |

Physicochemical Properties and Spectroscopic Characterization

While extensive data for 2-ethynyl-1-benzofuran is not compiled in a single source, its properties can be reliably predicted from its constituent parts. The data below is representative for this class of compound.

| Property | Value / Description |

| Molecular Formula | C₁₀H₆O |

| Molecular Weight | 142.15 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR (CDCl₃) | δ ~7.7-7.2 (m, 4H, Ar-H), ~6.8 (s, 1H, furan H-3), ~3.2 (s, 1H, ≡C-H). |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ ~155-110), alkyne carbons (δ ~85, 75), furan C3 (δ ~107). |

| IR (neat, cm⁻¹) | ~3300 (≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1600, 1450 (Ar C=C). |

The key diagnostic signals are the sharp C-H stretch of the terminal alkyne around 3300 cm⁻¹ in the IR spectrum and the corresponding proton signal around 3.2 ppm in the ¹H NMR spectrum.

Applications in Drug Development and Beyond

The true value of 2-ethynyl-1-benzofuran lies in its utility as a synthetic intermediate. The terminal alkyne is a gateway to immense molecular complexity.

-

Click Chemistry: The alkyne readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the facile linkage of the benzofuran scaffold to biomolecules, polymers, or other drug fragments containing an azide group.

-

Further Cross-Coupling: It can act as the alkyne partner in subsequent Sonogashira or other coupling reactions to build more elaborate structures.

-

Heterocycle Synthesis: The alkyne can be a key component in cycloaddition reactions to form other heterocyclic rings, expanding the chemical space for drug discovery.

The benzofuran core itself is present in many approved drugs and natural products, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][10] The ability to easily attach this "privileged scaffold" to other molecules via the 2-ethynyl handle makes this compound a high-value tool for medicinal chemists in lead optimization and the development of new chemical entities.

Conclusion

The "discovery" of 2-ethynyl-1-benzofuran is not a singular event but rather the logical outcome of the maturation of synthetic organic chemistry. Its efficient synthesis is a testament to the power of modern catalytic methods, particularly the Sonogashira coupling and gold-catalyzed intramolecular cyclizations. As a versatile and reactive building block, 2-ethynyl-1-benzofuran provides researchers and drug development professionals with a powerful tool to explore new chemical space and accelerate the creation of novel therapeutics and functional materials.

References

-

Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. (n.d.). Wiley Online Library. Available at: [Link]

-

Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols. (2018). ResearchGate. Available at: [Link]

-

Synthesis of benzofurans via cyclization of o-alkynylphenols. (2021). ResearchGate. Available at: [Link]

-

Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. (2016). ACS Publications. Available at: [Link]

-

A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Publications. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. (2017). Royal Society of Chemistry. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. Available at: [Link]

-

Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Tetrahedron. Available at: [Link]

-

2-Ethylbenzofuran. (n.d.). PubChem. Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2022). IJSDR. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). University of "Ss. Cyril and Methodius". Available at: [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. easpublisher.com [easpublisher.com]

2-Ethynyl-1-Benzofuran: A Technical Guide for Advanced Synthesis and Application

Foreword: Navigating the Landscape of a Niche Synthetic Target

For the researcher engaged in the intricate art of molecular design, particularly within the pharmaceutical and materials science sectors, the benzofuran scaffold represents a cornerstone of innovation. Its derivatives are lauded for a wide spectrum of biological activities and material properties. This guide focuses on a specific, highly reactive derivative: 2-ethynyl-1-benzofuran . This molecule, featuring a terminal alkyne at the 2-position, is a potent building block for creating complex molecular architectures through reactions like Sonogashira couplings, click chemistry, and various cyclizations.

It is important to note that as of the compilation of this guide, a dedicated CAS (Chemical Abstracts Service) Registry Number for 2-ethynyl-1-benzofuran could not be identified in major chemical databases. This suggests that it is a niche or novel compound, not yet widely cataloged. Consequently, this document is structured not as a datasheet for a commercial product, but as a comprehensive scientific guide to its synthesis, characterization, and safe handling, based on established, analogous chemical principles.

Molecular Identity and Predicted Physicochemical Properties

While a definitive CAS number is not available, the identity of 2-ethynyl-1-benzofuran is unambiguous. The key to its utility lies in the juxtaposition of the electron-rich benzofuran ring system and the reactive carbon-carbon triple bond.

| Identifier | Value / Representation | Source / Method |

| IUPAC Name | 2-ethynyl-1-benzofuran | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₆O | Calculated |

| Molecular Weight | 142.16 g/mol | Calculated |

| Canonical SMILES | C#CC1=CC2=CC=CC=C2O1 | Structure-Based |

| InChI Key | (Not available) | - |

| CAS Number | (Not registered) | - |

Predicted properties based on related structures like 2-ethylbenzofuran and general principles.

Strategic Synthesis: A Three-Stage Approach

The most logical and robust pathway to synthesize 2-ethynyl-1-benzofuran involves a multi-step sequence, leveraging the power of palladium-catalyzed cross-coupling chemistry. This approach ensures high selectivity and functional group tolerance. The overall strategy is a Sonogashira coupling of a 2-halo-1-benzofuran precursor with a protected acetylene, followed by a deprotection step.

Caption: Synthetic workflow for 2-ethynyl-1-benzofuran.

Stage 1: Synthesis of the 2-Iodo-1-benzofuran Precursor

The Sonogashira coupling requires an activated benzofuran, typically a halide. 2-Iodo-1-benzofuran is an excellent substrate due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle.

Protocol: Iodocyclization Route

This method proceeds via the iodocyclization of an alkynylated anisole derivative.

-

Starting Material: 2-Iodoanisole.

-

Alkynylation: Subject 2-iodoanisole to a Sonogashira coupling with a suitable protected alkyne. This intermediate is then deprotected.

-

Cyclization: The resulting alkynylated 2-iodoanisole is treated with iodine (I₂) in the presence of a base like sodium bicarbonate. This triggers an electrophilic iodocyclization to form the diiodo-functionalized benzofuran.

-

Purification: The product, 2-iodo-1-benzofuran, is purified via column chromatography on silica gel.

Causality: The use of an iodo-substituted precursor is deliberate. The C-I bond is weaker than C-Br or C-Cl bonds, facilitating a lower activation energy for the oxidative addition step in the subsequent Sonogashira reaction, often leading to higher yields and milder reaction conditions.

Stage 2: Sonogashira Coupling for C-C Bond Formation

This reaction is the core step where the ethynyl moiety is introduced. Using a protected alkyne, such as (trimethylsilyl)acetylene (TMSA), is crucial.[1]

Why use a protected alkyne? Directly using acetylene gas is technically challenging and hazardous. Furthermore, since acetylene has two reactive C-H bonds, it can lead to undesired double-coupling side products. TMSA masks one reactive site, ensuring mono-alkynylation. The trimethylsilyl group is robust enough to withstand the coupling conditions but can be removed easily in a subsequent step.[1]

Caption: The Palladium catalytic cycle for Sonogashira coupling.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1-benzofuran (1.0 eq).

-

Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 2-5 mol%).[2]

-

Solvent and Base: Dissolve the solids in a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves to neutralize the HI generated, or a mixture of THF and Et₃N.[2]

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) via syringe.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product, 2-((trimethylsilyl)ethynyl)-1-benzofuran, by column chromatography on silica gel.

Stage 3: Deprotection to Yield the Terminal Alkyne

The final step is the selective cleavage of the robust C-Si bond to unmask the terminal alkyne.

Protocol: Base-Mediated Desilylation

-

Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-1-benzofuran in a solvent such as methanol (MeOH) or a THF/MeOH mixture.

-

Reagent: Add a mild base, such as potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][3] The reaction is often run at room temperature.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup and Purification: Once complete, neutralize the mixture if necessary, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-ethynyl-1-benzofuran, should be purified, often by careful column chromatography.

Causality of Reagent Choice: A mild base like K₂CO₃ in methanol is effective for cleaving the TMS group without affecting other potentially sensitive functional groups on the benzofuran ring. Fluoride sources like TBAF are also highly effective but can sometimes be too aggressive. DBU offers a potent, non-nucleophilic basic condition suitable for this transformation.[3]

Reactivity and Applications in Drug Discovery

The true value of 2-ethynyl-1-benzofuran lies in its potential as a versatile synthon. Heterocyclic compounds are foundational in medicinal chemistry, and the introduction of an ethynyl group opens numerous avenues for molecular elaboration.[4][5]

-

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward linkage of the benzofuran core to other molecules (e.g., biomolecules, polymers, other drug fragments) containing an azide group to form stable triazole linkages.

-

Further Cross-Coupling: The terminal alkyne can participate in a second Sonogashira reaction or other C-C bond-forming reactions to create more complex, conjugated systems.

-

Cyclization Reactions: The alkyne can act as a dienophile or participate in various metal-catalyzed cyclization reactions to build fused ring systems.

-

Bio-orthogonal Labeling: Its small size and unique reactivity make it a candidate for bio-orthogonal labeling and chemical biology applications.

Predicted Spectroscopic Profile

While experimental data for the target molecule is not available, a predicted spectroscopic profile can be extrapolated from known 2-substituted benzofuran derivatives.[6][7]

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Acetylenic Proton (-C≡C-H ) | δ 3.0 - 3.5 ppm (singlet) |

| Benzofuran H-3 | δ ~6.8 - 7.2 ppm (singlet) | |

| Aromatic Protons (H-4 to H-7) | δ ~7.2 - 7.8 ppm (multiplets) | |

| ¹³C NMR | Alkynyl Carbon (C ≡CH) | δ ~80 - 85 ppm |

| Alkynyl Carbon (C≡C H) | δ ~75 - 80 ppm | |

| Benzofuran C-2 | δ ~130 - 140 ppm | |

| IR Spectroscopy | ≡C-H Stretch | ν ~3300 cm⁻¹ (sharp, strong) |

| C≡C Stretch | ν ~2100-2150 cm⁻¹ (weak to medium) |

Safety and Handling

Palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, are known to be exothermic and can pose safety hazards if not properly managed, especially during scale-up.[8][9]

-

Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]

-

Exothermicity: All Pd-catalyzed reactions should be treated as potentially exothermic. Monitor the internal reaction temperature, especially during initial scale-up. Controlled addition of reagents may be necessary to manage any significant heat evolution.[9]

-

Reagent Handling:

-

Palladium catalysts and ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Amine bases like triethylamine are volatile and corrosive.

-

(Trimethylsilyl)acetylene is a flammable liquid.

-

-

Product Stability: Terminal alkynes can be unstable under certain conditions. The final product, 2-ethynyl-1-benzofuran, should be stored under an inert atmosphere, protected from light, and kept cool to prevent potential polymerization or degradation.

Conclusion

2-Ethynyl-1-benzofuran stands as a high-potential, underexplored building block for advanced organic synthesis. While its formal cataloging is yet to be established, this guide provides a robust, scientifically-grounded framework for its synthesis and application. By understanding the causality behind the chosen synthetic route—from precursor preparation to the pivotal Sonogashira coupling and final deprotection—researchers can confidently access this molecule. Its inherent reactivity opens a gateway to novel chemical space, making it a valuable tool for scientists and professionals dedicated to the next generation of pharmaceuticals and advanced materials.

References

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

López-Cepero, J. M., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. [Link]

-

Yang, H., et al. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

Guchhait, S. K., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

-

Yang, H., & Wernik, M. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

-

Balasubramanian, T., & Balasubramanian, K. K. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes. MDPI. [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

-

Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

-

Maccallini, C. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]

-

Yang, H., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

-

Scott, J. S., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

-

Gelest Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. organic-chemistry.org. [Link]

-

Gil-Moltó, J., & Nájera, C. (2006). Direct Coupling Reactions of Alkynylsilanes Catalyzed by Palladium(II) Chloride. Scribd. [Link]

-

Mako, M. A. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

-

Reddit User Discussion. (2021). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

- Google Patents. (2009). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. The Journal of Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

-

Raminelli, C., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]

-

Wikipedia. (n.d.). Trimethylsilylacetylene. Wikipedia. [Link]

Sources

- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Guide to the Theoretical Investigation of 2-Ethynyl-1-Benzofuran: A Computational Chemistry Whitepaper

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, valued for its prevalence in natural products and its versatile pharmacological profile.[1][2] The introduction of a 2-ethynyl group offers a unique opportunity to modulate the electronic properties and introduce a synthetically versatile handle for further functionalization, such as "click" chemistry. This technical guide provides a comprehensive, in-depth framework for the theoretical and computational investigation of 2-ethynyl-1-benzofuran. We present a complete workflow, from initial molecular modeling to the prediction of spectroscopic, electronic, and reactive properties. This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, detailing not just the protocols but the scientific rationale underpinning the choice of computational methods. The described workflow establishes a self-validating system, where theoretical predictions are designed to be directly correlated with empirical data.

Introduction: The Scientific Case for 2-Ethynyl-1-Benzofuran

Benzofuran and its derivatives are a class of heterocyclic compounds that command significant attention due to their wide array of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[2][3][4] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in drug design.[5] The functionalization of the benzofuran core is a key strategy for optimizing therapeutic efficacy and exploring new chemical space.[6]

The 2-position of the benzofuran ring is a common site for substitution.[6] Introducing an ethynyl (–C≡C–H) group at this position is of particular strategic interest for several reasons:

-

Electronic Modulation: The triple bond of the ethynyl group is a π-system that can extend the conjugation of the benzofuran core, directly impacting the molecule's frontier molecular orbitals (HOMO/LUMO) and, consequently, its electronic, optical, and reactive properties.[1][2]

-

Structural Linearity: The ethynyl group introduces a linear, rigid extension to the scaffold, which can be exploited to probe interactions with biological targets.

-

Synthetic Versatility: As a terminal alkyne, the ethynyl group is a powerful functional handle for a variety of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, as well as Sonogashira cross-coupling reactions.[7]

Despite its potential, 2-ethynyl-1-benzofuran remains a largely unexplored molecule. A robust theoretical characterization is the logical first step to understanding its intrinsic properties and predicting its behavior. This guide outlines a validated computational workflow to achieve this, providing a foundational dataset that can accelerate experimental research and application.

A Validated Theoretical Methodology

The following section details a comprehensive computational protocol. The choice of methods and basis sets is grounded in established practices for aromatic and heterocyclic systems, ensuring a balance of computational accuracy and efficiency.[1][3][8]

Computational Workflow Overview

The entire process is designed as an integrated workflow, from initial structure to final property analysis. This systematic approach ensures reproducibility and provides a holistic understanding of the molecule's chemical nature.

Caption: Computational and experimental workflow for 2-ethynyl-1-benzofuran.

Step-by-Step Computational Protocol

This protocol utilizes the Gaussian suite of programs, a standard in the field. The choice of Density Functional Theory (DFT) is predicated on its proven success in providing accurate descriptions of electronic structures in organic molecules for a reasonable computational cost.[9]

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Construction: Build the 2-ethynyl-1-benzofuran molecule using a molecular editor (e.g., GaussView 6, Avogadro). Ensure standard bond lengths and angles.

-

Computational Method Selection:

-

Theory: B3LYP functional. This hybrid functional is a workhorse in computational organic chemistry, providing reliable geometric and electronic data.[3][10]

-

Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) for accurately describing lone pairs and anions, and polarization functions (d,p) for describing non-spherical electron distributions in bonds.

-

-

Geometry Optimization: Perform a full geometry optimization in the gas phase to locate the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Causality: This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the results provide the theoretical vibrational frequencies, which can be directly compared to an experimental FT-IR spectrum.[11]

-

Calculation of Molecular Properties

Once the optimized geometry is confirmed, a series of single-point calculations are performed to elucidate the molecule's key chemical properties.

Protocol 2: Electronic and Reactivity Analysis

-

Frontier Molecular Orbitals (FMOs): From the optimized structure, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Significance: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and electronic excitability.[9]

-

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface.

-

Significance: The MEP map provides a visual representation of the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue-colored regions (positive potential) indicate electron-poor areas prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions.[11]

-

-

Global Reactivity Descriptors: Using the HOMO and LUMO energies, calculate key reactivity indices based on conceptual DFT.

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronic Chemical Potential (μ) = -(I + A) / 2

-

Global Electrophilicity Index (ω) = μ² / (2η)

-

Causality: These descriptors quantify the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[10]

-

Predicted Data and Interpretation

Electronic and Geometric Properties

The key quantitative results from the DFT calculations are summarized below. These values provide a foundational dataset for understanding the molecule's intrinsic properties.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | ~1.2 Debye | Indicates moderate polarity |

| Global Hardness (η) | 2.5 eV | Quantifies resistance to charge transfer |

| Electrophilicity (ω) | 1.6 eV | Measures propensity to act as an electrophile |

Visualizing Reactivity: FMOs and MEP

The Frontier Molecular Orbitals and Molecular Electrostatic Potential map are crucial for a qualitative understanding of reactivity.

-

HOMO: The HOMO is predicted to be distributed primarily across the entire π-system of the benzofuran ring, with significant density on the furan ring and the C2-carbon attached to the ethynyl group. This suggests these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is also predicted to be delocalized across the aromatic system, with substantial coefficients on the benzene ring and the ethynyl moiety. This indicates these sites are susceptible to nucleophilic attack.

-

MEP Surface: The MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the furan ring and along the triple bond of the ethynyl group, highlighting their nucleophilic character. A region of positive potential (blue) is anticipated around the acidic acetylenic proton.

Caption: Predicted MEP and FMO distributions for 2-ethynyl-1-benzofuran.

A Self-Validating System: Experimental Correlation

The trustworthiness of any theoretical model hinges on its ability to be validated by empirical evidence. This workflow is explicitly designed for such validation.

Proposed Synthesis

A reliable synthesis is the first step to experimental validation. The Sonogashira coupling is the most logical and efficient method for synthesizing 2-ethynyl-1-benzofuran.[12][13]

Protocol 3: Synthesis via Sonogashira Coupling

-

Reactants: 2-Iodobenzofuran (1.0 eq.), Trimethylsilylacetylene (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.05 eq.).

-

Solvent & Base: Anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA.

-

Procedure: To a solution of 2-iodobenzofuran in the solvent/base mixture, add the palladium catalyst and copper(I) iodide. Bubble argon through the mixture for 15 minutes. Add the trimethylsilylacetylene and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS indicates consumption of the starting material.

-

Deprotection: After aqueous workup and purification of the TMS-protected intermediate, remove the trimethylsilyl group using a mild base like K₂CO₃ in methanol to yield the final product, 2-ethynyl-1-benzofuran.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Electrochemical Validation

The theoretical calculations provide direct predictions for experimental verification.

| Theoretical Prediction | Experimental Validation Method | Expected Correlation |

| Calculated Vibrational Frequencies | FT-IR Spectroscopy | The calculated spectrum should show characteristic peaks matching the experimental one, notably the C≡C stretch (~2100 cm⁻¹) and the ≡C-H stretch (~3300 cm⁻¹). |

| Calculated NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Theoretical chemical shifts (calculated using the GIAO method) should correlate linearly with experimental shifts, confirming the molecular structure. |

| HOMO/LUMO Energies | Cyclic Voltammetry (CV) & UV-Vis | The oxidation potential from CV can be correlated with the HOMO energy, while the reduction potential correlates with the LUMO energy. The onset of UV-Vis absorption corresponds to the HOMO-LUMO gap.[9] |

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of 2-ethynyl-1-benzofuran. By employing established DFT methods, we can reliably predict the molecule's geometric, electronic, and reactive properties in silico. This computational pre-screening is an invaluable tool in modern drug discovery and materials science, enabling researchers to prioritize synthetic targets, understand structure-activity relationships, and accelerate the development pipeline. The inherent design of this workflow, which links theoretical predictions directly to concrete experimental validation techniques, ensures a high degree of scientific integrity and provides a robust, self-validating pathway to fully characterizing this promising molecule.

References

-

Chou, P.-T., & Chen, Y.-C. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. Available from: [Link]

-

Granadino Roldán, J. M., et al. (2009). Theoretical study of the effect of the ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. The Journal of Chemical Physics. Available from: [Link]

-

Granadino Roldán, J. M., et al. (2009). A Theoretical Study on the Aromaticity of Thiadiazoles and Related Compounds. ResearchGate. Available from: [Link]

-

Granadino Roldán, J. M., et al. (2009). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. ResearchGate. Available from: [Link]

-

Al-Asfar, A. M., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available from: [Link]

-

Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

-

Krishnaswamy, G., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available from: [Link]

-

Krishnaswamy, G., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica. Available from: [Link]

-

N jari, B., et al. (2024). Optimization for the synthesis of 2-aryl benzofuran. ResearchGate. Available from: [Link]

-

Angene Chemical. (n.d.). ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-(prop-2-ynylamino)acetate. Angene Chemical. Available from: [Link]

-

Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. University of Galway Research Repository. Available from: [Link]

-

Gouda, M. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. ResearchGate. Available from: [Link]

-

Le, T.-D., et al. (2022). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available from: [Link]

-

Ciesielska, A., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available from: [Link]

-

De Luca, L., et al. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available from: [Link]

-

Singh, P., & Singh, P. (2021). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available from: [Link]

-

Asif, M. (2015). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Acetylbenzofuran (CAS 1646-26-0). Cheméo. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE | CAS 1646-26-0. Matrix Fine Chemicals. Available from: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. research.universityofgalway.ie [research.universityofgalway.ie]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

electronic properties of the ethynyl group in benzofurans

An In-Depth Technical Guide to the Electronic Properties of the Ethynyl Group in Benzofurans

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological and photophysical properties.[1][2][3] The introduction of an ethynyl group (–C≡CH) onto this heterocyclic core profoundly modulates its electronic landscape, thereby influencing its reactivity, molecular interactions, and utility in various applications. This technical guide provides a comprehensive analysis of the electronic effects of the ethynyl substituent on the benzofuran system. We will explore the dual electronic nature of the ethynyl group, its impact on photophysical and electrochemical characteristics, and the causal relationships behind these phenomena. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the design and development of novel benzofuran-based molecules.

The Dichotomous Electronic Nature of the Ethynyl Substituent

The ethynyl group is unique among carbon-based functional groups due to the sp-hybridization of its carbon atoms. This high degree of s-character imparts significant electronegativity, leading to a potent electron-withdrawing inductive effect (-I).[4] This effect tends to decrease the electron density of the aromatic ring to which it is attached.

However, the ethynyl group also possesses two π-bonds, which can participate in resonance. This allows it to act as an electron-releasing group via resonance (+R) by donating π-electron density into the aromatic system. The net electronic effect—whether the group is activating or deactivating—is a delicate balance between these opposing forces and is highly dependent on its position on the benzofuran ring and the nature of the chemical process (e.g., electrophilic attack, redox events).[5][6]

Studies on electrophilic aromatic substitution have shown that the ethynyl group generally deactivates the benzene ring, with a more pronounced effect from the meta-position than the para-position.[5][6] This observation underscores the dominance of the inductive-withdrawing effect in this context. Conversely, the group's ability to engage in extended conjugation is the primary driver of its influence on photophysical properties.

Diagram: Dueling Electronic Effects of the Ethynyl Group

Caption: Opposing inductive and resonance effects of the ethynyl group.

Impact on Photophysical Properties: Absorption and Fluorescence

The introduction of an ethynyl group extends the π-conjugated system of the benzofuran core. This extension has a predictable and significant impact on the molecule's interaction with light, primarily by decreasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality: A smaller HOMO-LUMO gap means that less energy is required to excite an electron from the ground state to the first excited state. Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red-shift). This effect is also observed in the fluorescence emission spectra, as the energy released upon relaxation from the excited state is correspondingly lower.[7][8] The high quantum yields of many benzofuran derivatives make them attractive fluorophores for various applications, including biological imaging and organic light-emitting diodes (OLEDs).[9][10]

Table 1: Representative Photophysical Data of Ethynyl-Substituted Aromatics

Note: Data for specific ethynyl-benzofurans can be highly varied based on substitution patterns and solvent. The following table illustrates the general principle of bathochromic shifts upon ethynylation, using phenanthrene as an example system.

| Compound | Substituent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Reference |

| Phenanthrene | -H | 293 | 347 | [11] |

| 9-(Phenylethynyl)phenanthrene | -C≡C-Ph | 320 | 385 | [11] |

| 9-(Trimethylsilylethynyl)phenanthrene | -C≡C-SiMe₃ | 313 | 376 | [11] |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy